molecular formula H3C-(CH2)7-CH3<br>C9H20<br>C9H20 B091170 Nonane CAS No. 111-84-2

Nonane

Cat. No.: B091170
CAS No.: 111-84-2
M. Wt: 128.25 g/mol
InChI Key: BKIMMITUMNQMOS-UHFFFAOYSA-N
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Description

Nonane is a linear alkane hydrocarbon with the chemical formula C₉H₂₀ . It is a colorless, flammable liquid that is primarily found in the petroleum distillate fraction commonly known as kerosene. This compound is used as a heating, tractor, and jet fuel. It also serves as a solvent, distillation chaser, fuel additive, and a component in biodegradable detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonane can be synthesized in a laboratory setting through the hydrogenation of nonene, a nine-carbon alkene. This process involves the addition of hydrogen to nonene in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions .

Industrial Production Methods: Industrially, this compound is obtained as a fraction during the distillation of crude oil. The process involves the separation of this compound from other hydrocarbons based on its unique boiling point. The manufacturing process includes the following steps:

    Raw Material Pretreatment: Naphtha and other raw materials are pretreated with desulfurization and dehydration.

    Cracking Reaction: The pretreated raw materials are sent into a cracking furnace under high temperature and low pressure to generate hydrocarbon compounds such as this compound.

    Separation and Purification: this compound is separated from the cracking products by distillation and fractional distillation to achieve higher purity.

    Product Storage: The manufactured this compound is stored in tanks for further use.

Chemical Reactions Analysis

Types of Reactions: Nonane undergoes various chemical reactions, including combustion, oxidation, and substitution.

Combustion: In the presence of sufficient oxygen, this compound burns to form water and carbon dioxide: [ \text{C}9\text{H}{20} + 14\text{O}_2 \rightarrow 9\text{CO}_2 + 10\text{H}_2\text{O} ] When insufficient oxygen is available, the burning products include carbon monoxide: [ 2\text{C}9\text{H}{20} + 19\text{O}_2 \rightarrow 18\text{CO} + 20\text{H}_2\text{O} ]

Oxidation: this compound can be oxidized to form nonanoic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: this compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or heat.

Major Products: The major products formed from these reactions include carbon dioxide, water, nonanoic acid, and halogenated this compound derivatives .

Scientific Research Applications

Organic Solvent
Nonane serves as an excellent organic solvent due to its hydrophobic nature, allowing it to dissolve non-polar compounds effectively. It is widely used in the formulation of paints, coatings, and cleaning agents .

Table 2: Solvent Properties of this compound

PropertyValue
Solubility in WaterInsoluble
Viscosity0.9 cP (at 20 °C)
Flash Point38 °C

Calibration Fluid

This compound is utilized as a calibration fluid in instruments measuring physical properties such as temperature and pressure. Its stable thermal properties make it suitable for precise measurements in laboratory settings .

Chemical Intermediate

In the chemical industry, this compound acts as a reaction intermediate and is involved in various synthesis processes. It is used to produce other chemicals and as a carrier solvent during distillation processes, enhancing the separation of desired compounds from petroleum fractions .

Health and Toxicology Studies

Research has been conducted to assess the health effects of this compound exposure. Studies indicate that while this compound exhibits some toxicological effects at high concentrations, it does not appear to be mutagenic or carcinogenic . The No Observed Adverse Effect Level (NOAEL) for this compound has been established at approximately 590 ppm based on animal studies .

Table 3: Toxicological Data on this compound

Study TypeNOAEL (ppm)LOAEL (ppm)Observed Effects
Acute Inhalation5901600Mild tremors, coordination loss
Subchronic Exposure5901600Decreased body weight gains

Case Study 1: this compound as Fuel

In a study assessing the performance of this compound in military aircraft engines, researchers found that this compound-based fuels improved combustion efficiency by approximately 10% compared to traditional fuels, leading to enhanced engine performance and reduced emissions .

Case Study 2: this compound in Solvent Applications

A comparative study on the effectiveness of this compound as a solvent for cleaning agents demonstrated that formulations containing this compound removed oil-based contaminants more effectively than those using traditional solvents, highlighting its potential for environmentally friendly cleaning solutions .

Mechanism of Action

Nonane is part of the alkane series, which includes other hydrocarbons such as octane and decane. Compared to octane, this compound has a higher boiling point due to its longer carbon chain. This makes this compound more suitable for applications requiring higher temperatures. This compound also has a lower freezing point than decane, making it more effective in low-temperature applications .

Comparison with Similar Compounds

Nonane’s unique properties, such as its high boiling point and low freezing point, make it a versatile compound with diverse applications in various fields.

Biological Activity

Nonane, a straight-chain alkane with the chemical formula C9H20C_9H_{20}, is a compound that has garnered interest in various fields due to its biological activities. This article explores the biological activity of this compound, focusing on its effects against pathogens, potential toxicity, and its role in medicinal chemistry.

Overview of this compound

This compound is part of the aliphatic hydrocarbon family and is primarily used as a solvent in industrial applications. Its structure consists of a nine-carbon chain, which influences its physical and chemical properties. Recent research has indicated that this compound and its derivatives may exhibit significant biological activities, particularly in the context of medicinal chemistry.

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of this compound derivatives in combating various parasitic infections. For instance, a series of azabicyclo-nonanes have been synthesized and tested for their antiprotozoal activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness). The findings suggest that certain this compound derivatives possess potent activity against these pathogens:

CompoundIC50 against P. falciparum NF54 (µM)Selectivity Index (SI)IC50 against T. brucei STIB900 (µM)
10.64140.26.57
20.56215.01.16
30.75162.92.02
40.07210131.00

These compounds demonstrated significant selectivity and low cytotoxicity against human cells (L-6 cells), indicating their potential as therapeutic agents with reduced side effects .

The mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, it is suggested that the activity may be linked to their ability to interact with specific molecular targets within the parasites, disrupting their metabolic processes or cellular integrity . The precise molecular mechanisms remain to be elucidated, but phenotypic screening indicates that these compounds act under physiological conditions.

Toxicological Profile

In terms of safety, this compound has been evaluated for its genotoxicity and carcinogenic potential. Studies indicate that this compound exhibits low mutagenic or cytogenetic activity, suggesting a favorable safety profile for potential therapeutic applications . The Environmental Protection Agency (EPA) has assessed this compound's toxicity and found no significant evidence linking it to harmful effects at typical exposure levels .

Case Study: Synthesis of Azabicyclo-Nonanes

A notable study synthesized various azabicyclo-nonanes and evaluated their biological activities against protozoan parasites. The results indicated that specific substitutions on the bicyclic structure enhanced antimalarial activity significantly compared to unsubstituted analogs . This highlights the importance of structural modifications in developing effective antiparasitic agents based on this compound frameworks.

Case Study: this compound as a Solvent in Biological Assays

This compound's role as a solvent in biological assays has also been explored. Its hydrophobic nature makes it suitable for dissolving lipophilic compounds, facilitating the study of their interactions with biological systems . This property can be harnessed in drug formulation processes where solubility is a critical factor.

Q & A

Basic Research Questions

Q. What experimental considerations are critical when synthesizing nonane via hydrogenation of nonene?

this compound synthesis via hydrogenation requires precise control of reaction parameters, including catalyst selection (e.g., palladium or nickel), hydrogen pressure, and temperature to optimize yield and minimize side reactions. Impurities such as unreacted alkenes or catalyst residues must be quantified using gas chromatography (GC) or nuclear magnetic resonance (NMR) . Safety protocols for handling flammable hydrogen gas and this compound (e.g., explosion-proof equipment, ventilation) are essential .

Q. How does this compound’s insolubility in water influence its application in solvent-based experiments?

this compound’s hydrophobic nature makes it ideal for partitioning hydrophobic compounds in liquid-liquid extraction or studying lipid-protein interactions. However, its low polarity limits compatibility with polar reactants. Researchers should pre-test solubility profiles of target analytes in this compound and consider mixed-solvent systems (e.g., this compound/dichloromethane) to enhance miscibility .

Q. What methodologies ensure accurate measurement of this compound’s combustion properties in laboratory settings?

Bomb calorimetry is the standard method for determining enthalpy of combustion. Ensure calibration with benzoic acid and account for heat loss corrections. For gas-phase studies, use controlled ignition sources and monitor CO₂/CO ratios via infrared spectroscopy to assess combustion efficiency .

Q. How can researchers validate the purity of laboratory-grade this compound?

Purity is verified using GC-MS to detect trace alkanes/alkenes or Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Acceptable purity thresholds (e.g., ≥99%) depend on the application; for nucleation studies, even ppm-level impurities can skew results .

Advanced Research Questions

Q. What computational models best predict this compound’s nucleation behavior in high-pressure methane mixtures?

Gradient theory combined with the Peng-Robinson equation of state effectively models nucleation rates and critical cluster formation. Validate predictions against experimental data from static diffusion cloud chambers or molecular dynamics simulations. Discrepancies often arise from neglecting translational corrections in cluster dynamics .

Q. How do contradictions between experimental and theoretical vapor-liquid equilibrium (VLE) data for this compound impact thermodynamic modeling?

Disagreements may stem from improper parameterization of intermolecular forces in equations of state (e.g., van der Waals). Use high-pressure differential scanning calorimetry (HP-DSC) to refine activity coefficients and update binary interaction parameters in models like UNIFAC .

Q. What strategies resolve spectral interference in this compound’s NMR or mass spectrometry data during complex mixture analysis?

For NMR, employ deuterated solvents (e.g., CDCl₃) and 2D techniques (HSQC, HMBC) to distinguish this compound peaks from overlapping signals. In MS, use selective ion monitoring (SIM) or tandem MS/MS to isolate m/z 128.2563 (C₉H₂₀⁺) and mitigate matrix effects .

Q. How does this compound’s role as a solvent affect reaction kinetics in organometallic catalysis studies?

this compound’s low dielectric constant slows polar transition states but stabilizes hydrophobic catalysts. Compare rate constants in this compound vs. polar solvents (e.g., THF) and apply the Kirkwood-Buff theory to quantify solvent effects on activation energy .

Q. What experimental designs address safety risks in large-scale this compound handling for combustion studies?

Implement grounding/bonding protocols for metal containers, inert gas purging, and continuous flammability monitoring via lower explosive limit (LEL) sensors. Pilot-scale experiments should follow ASTM E681 guidelines for vapor concentration control .

Q. How can researchers reconcile discrepancies in this compound’s reported surface tension values across literature?

Variability arises from temperature fluctuations, impurity levels, and measurement techniques (e.g., pendant drop vs. capillary rise). Standardize measurements at 25°C using purified samples and publish raw data with uncertainty margins to facilitate meta-analyses .

Q. Methodological Guidance

  • Data Analysis : Use multivariate regression to correlate this compound’s physicochemical properties (e.g., viscosity, density) with experimental conditions. Open-source tools like COSMOtherm or Gaussian suite aid in computational validations .
  • Ethical Compliance : Document waste disposal methods for this compound (e.g., incineration) per EPA guidelines and ensure IRB approval for studies involving human exposure .

Properties

IUPAC Name

nonane
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InChI

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3
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InChI Key

BKIMMITUMNQMOS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC
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Molecular Formula

C9H20, Array
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DSSTOX Substance ID

DTXSID9025796
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Molecular Weight

128.25 g/mol
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Physical Description

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F
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Flash Point

88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Density

0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72
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Vapor Density

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41
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Vapor Pressure

3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg
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Color/Form

Colorless liquid

CAS No.

111-84-2, 61193-19-9, 66039-00-7
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Melting Point

-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F
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Synthesis routes and methods I

Procedure details

Cabiddu et al. describe in Journal of Organometallic Chemistry 136 139-146 (1977) two competitive reactions which occur by the treatment of 1,3-benzodioxole in hexane with n-butyllithium in diethyl ether/hexane at -10° C. After carbonation of the reaction mixture the authors detected the formation of 1,3-benzodioxole-4-carbonic acid, originated from the 4-lithium compound with a yield of 41% and in addition thereto pyrocatechol and n-nonane, as a result of cleavage of the ether bond with a yield of each 45% of theory.
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
diethyl ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
1,3-benzodioxole-4-carbonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of (0.1 mmol) of 10, (0.12 mmol) of 4, 14 mg (0.13 mmol) of neopentyl glycol, 95 mg (0.3 mmol) of Ba(OH)2.8H2O, 80 μl (6.08 mmol, 5 mol %) of a 76 mM acetone solution of Pd(OAc)2 in 2 ml of 95% i-PrOH is stirred at 80° C. for 12 hours. The solvent is subsequently removed under reduced pressure. 2 ml of 2 M HCl are added to the residue, and the mixture is extracted with dichloromethane (3×2 ml). The combined organic phases are dried over MgSO4 and filtered through SiO2. The solvent is removed under reduced pressure, and the residue is purified by recrystallisation twice from nonane (yield: 60%).
Name
10
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Nonane
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